molecular formula C25H36O5 B565574 Methylene simvastatin CAS No. 1449248-72-9

Methylene simvastatin

カタログ番号 B565574
CAS番号: 1449248-72-9
分子量: 416.558
InChIキー: PHAXMMMKRGSDIV-HGQWONQESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methylene Simvastatin is a pharmaceutical secondary standard and certified reference material used in pharma release testing and pharmaceutical research . It is a derivative of Simvastatin, which is a lipid-lowering drug used to treat high cholesterol and triglyceride levels in the blood .


Synthesis Analysis

The synthesis of Simvastatin and its synthetic impurities, including the impurities methyl ether and β-hydroxy acid, were carried out in the laboratory and characterized by MS, NMR, and FT-IR spectroscopy . The Reverse Phase High Performance Liquid Chromatography (RP-HPLC) method was developed for simultaneous estimation of Simvastatin and its synthetic impurities .


Chemical Reactions Analysis

The thermal degradation of Simvastatin has been studied using differential scanning calorimetry (DSC) and simultaneous thermogravimetry/differential thermal analysis (TG/DTA) techniques . The main thermal degradation for Simvastatin occurs during two temperature ranges .

科学的研究の応用

  • Inflammatory and Infectious Diseases :

    • Simvastatin has shown promise in inhibiting the inflammatory properties of Staphylococcus aureus α-toxin. This could be relevant in treating various infectious diseases, as it interferes with leukocyte-endothelial cell interactions, potentially offering a new therapeutic strategy for these conditions (Pruefer et al., 2002).
  • Bone Health :

    • It promotes osteoblast differentiation and mineralization, indicating potential use in treating metabolic bone diseases such as osteoporosis (Maeda et al., 2001).
  • Neuroprotection :

    • Simvastatin has demonstrated neuroprotective effects in experimental parkinsonian models, partly through regulating NMDA receptors and showing anti-inflammatory actions. This suggests potential therapeutic applications in Parkinson's disease treatment (Yan et al., 2011).
  • Cardiovascular Diseases :

    • Its use in cardiovascular diseases extends beyond lipid-lowering, with evidence suggesting that it can protect against atherosclerotic plaque formation independently of its lipid-lowering capabilities (Bea et al., 2002).
  • Anticancer Potential :

    • Research indicates that simvastatin might have anticancer effects, particularly in inhibiting growth factors and cell proliferation in various cancer cell types, including lung fibroblasts and head and neck squamous cell carcinoma cells (Watts et al., 2005), (Takeda et al., 2007).
  • Anti-Inflammatory Effects :

    • It has been observed to have anti-inflammatory roles in diseases like inflammatory arthritis and allergic asthma, significantly reducing inflammatory responses in these conditions (Leung et al., 2003), (Mckay et al., 2004).
  • Cognitive Function and Traumatic Brain Injury :

    • Studies indicate that simvastatin may improve cognitive outcomes after severe traumatic brain injury, suggesting a role in neurorehabilitation (Mountney et al., 2016).

作用機序

Target of Action

Methylene Simvastatin, like other statins, primarily targets the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase . This enzyme plays a crucial role in the endogenous production of cholesterol in the liver . By inhibiting this enzyme, this compound effectively reduces the production of cholesterol, thereby managing abnormal lipid levels and reducing the risk of cardiovascular diseases .

Mode of Action

This compound is a prodrug, which means it is activated in the body. The compound is hydrolyzed in vivo to generate an active metabolite structurally similar to HMG-CoA . This metabolite then competitively inhibits HMG-CoA reductase , preventing the conversion of HMG-CoA to mevalonic acid . This is a critical step in the production of cholesterol and other compounds involved in lipid metabolism and transport .

Biochemical Pathways

The inhibition of HMG-CoA reductase by this compound affects the mevalonate pathway , which is responsible for the production of cholesterol and other lipids . This leads to a decrease in the levels of low-density lipoprotein (LDL), sometimes referred to as “bad cholesterol”, and very low-density lipoprotein (VLDL) . Additionally, this compound has been found to cause significant relaxation in aortic rings pre-contracted with phenylephrine and potassium chloride (KCl), indicating its involvement in NO/cGMP pathways, AT2R receptors, Ca2+ channels, and K+ channels .

Pharmacokinetics

Simvastatin, the parent compound of this compound, undergoes extensive first-pass extraction in the liver, the primary site of action . It is metabolized by CYP3A4 isoenzymes , which can lead to significant drug interactions . .

Result of Action

The primary result of this compound’s action is a reduction in cholesterol levels , particularly LDL and VLDL . This can significantly reduce the risk of development of cardiovascular diseases and all-cause mortality . Additionally, this compound has been documented to offer impressive vasorelaxant activity , which could have potential implications in the management of hypertension and other cardiovascular conditions.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP3A4 can affect the metabolism and efficacy of this compound . Furthermore, the gut microbiome may play a role in the metabolism of simvastatin, potentially affecting its bioavailability and therapeutic effect . Therefore, a comprehensive understanding of these factors is crucial for optimizing the use of this compound in clinical practice.

特性

IUPAC Name

[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] 2,2-dimethylbut-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h6-8,11,15-16,18-21,23,26H,1,9-10,12-14H2,2-5H3/t15-,16-,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHAXMMMKRGSDIV-HGQWONQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)C(C)(C)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1246815-38-2
Record name Methylene simvastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1246815382
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name METHYLENE SIMVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HRF0VUG7Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。